molecular formula C17H17ClN6OS B2912818 5-chloro-N-methyl-2-(methylsulfanyl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrimidine-4-carboxamide CAS No. 1197467-38-1

5-chloro-N-methyl-2-(methylsulfanyl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrimidine-4-carboxamide

Cat. No. B2912818
CAS RN: 1197467-38-1
M. Wt: 388.87
InChI Key: RMUUYDMWFQXYNG-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole core is often found in pharmaceuticals and agrochemicals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-triazole derivatives are typically synthesized through the reaction of carboxylic acids and amines .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives can vary widely depending on the specific substituents present on the triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific substituents present on the triazole ring .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary depending on the specific biological activity being studied. For example, some 1,2,4-triazole derivatives have been found to exhibit anticancer activity by inhibiting the proliferation of cancer cells .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives can vary widely depending on the specific substituents present on the triazole ring .

Future Directions

Future research on 1,2,4-triazole derivatives could focus on the design and development of more selective and potent molecules for various applications, including as anticancer agents .

properties

IUPAC Name

5-chloro-N-methyl-2-methylsulfanyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6OS/c1-11(12-4-6-13(7-5-12)24-10-19-9-21-24)23(2)16(25)15-14(18)8-20-17(22-15)26-3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUUYDMWFQXYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=NC=N2)N(C)C(=O)C3=NC(=NC=C3Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-methyl-2-(methylsulfanyl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrimidine-4-carboxamide

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